3-Acetyl-4-fluorobenzenesulphonyl chloride
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Overview
Description
3-Acetyl-4-fluorobenzenesulphonyl chloride, also known as AFSC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the synthesis of various organic molecules. AFSC is a sulphonyl chloride derivative that has a high reactivity towards nucleophiles, making it an ideal reagent for the introduction of the sulphonyl chloride group into organic molecules. In
Mechanism of Action
3-Acetyl-4-fluorobenzenesulphonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonyl-containing compounds. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which undergoes nucleophilic substitution by the nucleophile. The resulting product is a sulfonyl-containing compound, which can possess various biological activities depending on its structure.
Biochemical and Physiological Effects:
3-Acetyl-4-fluorobenzenesulphonyl chloride has not been extensively studied for its biochemical and physiological effects. However, sulfonyl-containing compounds have been shown to possess various biological activities, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. 3-Acetyl-4-fluorobenzenesulphonyl chloride may possess similar activities depending on the structure of the resulting sulfonyl-containing compound.
Advantages and Limitations for Lab Experiments
3-Acetyl-4-fluorobenzenesulphonyl chloride has several advantages as a reagent for the synthesis of sulfonyl-containing compounds. 3-Acetyl-4-fluorobenzenesulphonyl chloride is a highly reactive reagent that can introduce the sulfonyl chloride group into various organic molecules. 3-Acetyl-4-fluorobenzenesulphonyl chloride is also commercially available and relatively inexpensive. However, 3-Acetyl-4-fluorobenzenesulphonyl chloride has some limitations, including its high reactivity towards water and other nucleophiles, which can lead to side reactions and decreased yield. 3-Acetyl-4-fluorobenzenesulphonyl chloride also requires careful handling due to its corrosive and toxic nature.
Future Directions
There are several future directions for the research on 3-Acetyl-4-fluorobenzenesulphonyl chloride. One direction is the development of new synthetic methods for 3-Acetyl-4-fluorobenzenesulphonyl chloride and its derivatives, which can improve the yield and purity of the resulting products. Another direction is the exploration of the biological activities of 3-Acetyl-4-fluorobenzenesulphonyl chloride and its derivatives, which can lead to the discovery of new drugs and materials. The use of 3-Acetyl-4-fluorobenzenesulphonyl chloride in the synthesis of functional materials, such as polymers and catalysts, is also an area of future research. Overall, 3-Acetyl-4-fluorobenzenesulphonyl chloride has the potential to be a valuable reagent for the synthesis of various organic molecules with diverse applications in science and technology.
Synthesis Methods
The synthesis of 3-Acetyl-4-fluorobenzenesulphonyl chloride can be achieved through the reaction of 3-acetyl-4-fluorobenzenesulfonyl fluoride with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or crystallization. The yield of 3-Acetyl-4-fluorobenzenesulphonyl chloride can be improved by optimizing the reaction conditions and using high-quality starting materials.
Scientific Research Applications
3-Acetyl-4-fluorobenzenesulphonyl chloride has been widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. 3-Acetyl-4-fluorobenzenesulphonyl chloride can be used as a reagent in the synthesis of sulfonyl-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-Acetyl-4-fluorobenzenesulphonyl chloride can also be used in the synthesis of sulfonamide-containing compounds, which are widely used as antibiotics and antifungal agents.
properties
IUPAC Name |
3-acetyl-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)7-4-6(14(9,12)13)2-3-8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUPAYSRVSBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-fluorobenzenesulphonyl chloride |
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